

Structure and molecular weight of CH₂COOH-PEG6-CH₂COOH

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Compound of Interest

Compound Name: CH₂COOH-PEG6-CH₂COOH

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In-Depth Technical Guide: CH₂COOH-PEG6-CH₂COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, molecular weight, and characterization of the homobifunctional crosslinker, **CH₂COOH-PEG6-CH₂COOH**. This discrete polyethylene glycol (dPEG®) derivative is a valuable tool in bioconjugation, drug delivery, and nanotechnology, offering a precisely defined spacer length for linking molecules.

Core Molecular Data

The fundamental properties of **CH₂COOH-PEG6-CH₂COOH** are summarized below. This molecule is a discrete PEG compound, meaning it is a single molecular entity with a defined structure and molecular weight, not a mixture of different chain lengths.

Property	Value	Source(s)
Chemical Name	3,6,9,12,15,18,21-Heptaoxatricosanedioic acid	MedKoo
Synonyms	Acetic Acid PEG6 Acetic Acid, HOOC-PEG6-COOH	-
Molecular Formula	C16H30O11	MedChem Express, MedKoo
Molecular Weight	398.40 g/mol	MedChem Express, MedKoo
CAS Number	83824-29-7	MedChem Express, MedKoo
Purity	Typically >95%	MedChem Express

Structural Information

CH₂COOH-PEG6-CH₂COOH consists of a central core of six ethylene glycol units, flanked by a carboxymethyl group at each terminus. This homobifunctional nature allows for the conjugation of two identical or different molecules containing amine groups through the formation of stable amide bonds.

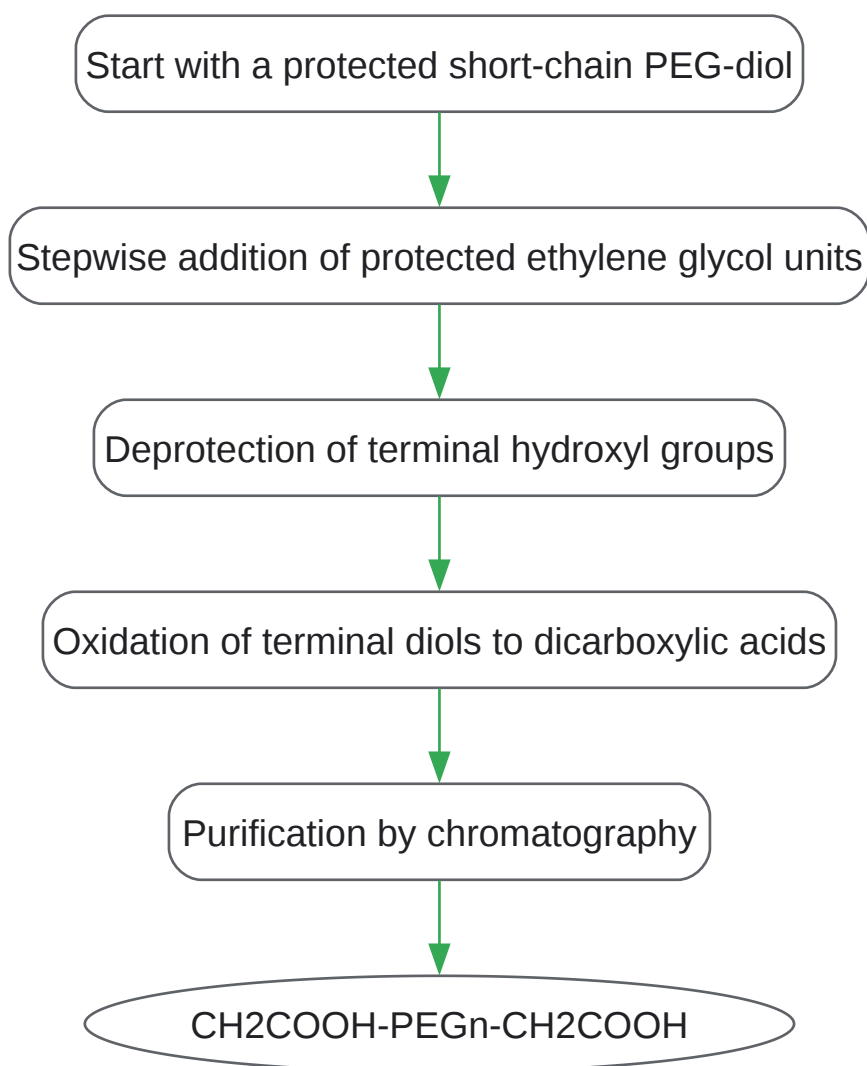
Figure 1: Chemical Structure of **CH₂COOH-PEG6-CH₂COOH**

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and characterization of short-chain, discrete PEG-dicarboxylic acids like **CH₂COOH-PEG6-CH₂COOH**.

Synthesis of Discrete PEG-Dicarboxylic Acid

The synthesis of discrete PEG-dicarboxylic acids typically involves a stepwise addition of ethylene glycol units followed by oxidation of the terminal hydroxyl groups. A general workflow is presented below.



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Figure 2: Generalized Synthesis Workflow for Discrete PEG-Dicarboxylic Acids

Protocol: Oxidation of PEG-Diol to PEG-Dicarboxylic Acid

This protocol describes a general method for oxidizing the terminal hydroxyl groups of a discrete PEG-diol to carboxylic acids.

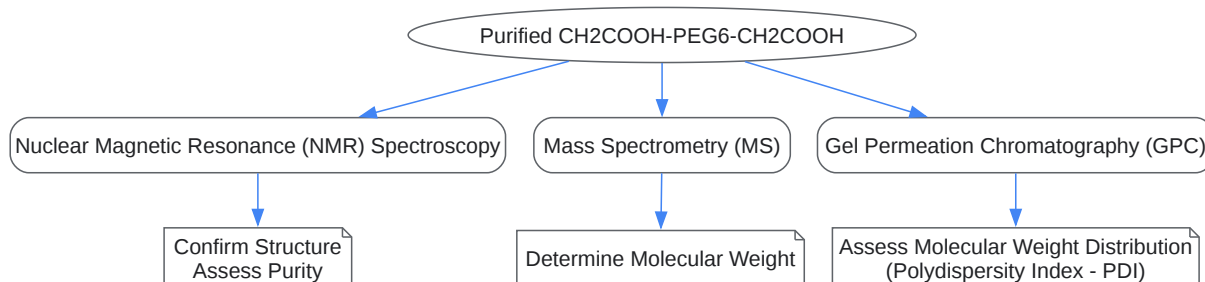
- **Dissolution:** Dissolve the discrete PEG-diol (e.g., HO-CH₂-PEG₆-CH₂-OH) in an appropriate solvent, such as water or a buffered aqueous solution.
- **Catalyst and Oxidant Addition:** In the presence of a suitable catalyst (e.g., a nitroxide radical like TEMPO) and a co-catalyst (e.g., a bromide salt), add a strong oxidizing agent (e.g.,

sodium hypochlorite) to the solution. The reaction is typically carried out under controlled pH (alkaline conditions) and temperature (0-25 °C).

- **Reaction Monitoring:** Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- **Quenching:** Quench the reaction by adding a reducing agent, such as sodium sulfite or ethanol.
- **Acidification and Extraction:** Acidify the reaction mixture to a low pH (e.g., pH 2-3) using an acid like hydrochloric acid. Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
- **Drying and Concentration:** Dry the combined organic extracts over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
- **Purification:** Purify the crude product using column chromatography on silica gel to obtain the pure dicarboxylic acid derivative.

Characterization

Thorough characterization is crucial to confirm the identity, purity, and molecular weight of the synthesized **CH₂COOH-PEG6-CH₂COOH**.



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Figure 3: Generalized Characterization Workflow

Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6).
- Acquisition: Acquire the ^1H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
- Analysis: The spectrum should show characteristic peaks for the ethylene glycol protons (typically a singlet or multiplet around 3.6 ppm) and the methylene protons adjacent to the carboxylic acid groups (at a slightly downfield chemical shift). Integration of these peaks can be used to confirm the structure and assess purity.

Protocol: Mass Spectrometry (ESI-MS or MALDI-TOF)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, water, or acetonitrile) with or without a matrix, depending on the ionization technique.
- Acquisition: Infuse the sample into the mass spectrometer.
- Analysis: The resulting spectrum should show a prominent peak corresponding to the molecular ion of the product (e.g., $[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$). The observed mass should match the calculated molecular weight (398.40 g/mol).

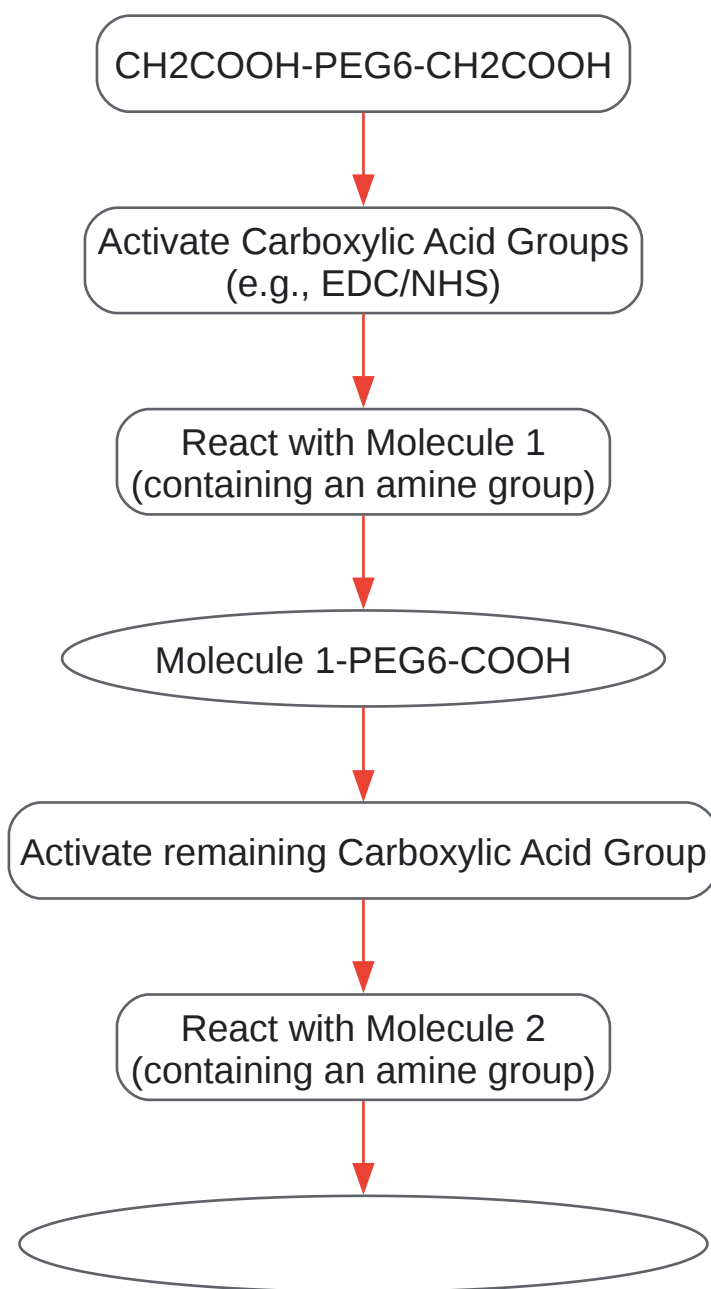
Protocol: Gel Permeation Chromatography (GPC)

- System Preparation: Use a GPC system equipped with a refractive index (RI) detector and columns suitable for the molecular weight range of the PEG derivative.
- Mobile Phase: Use a suitable mobile phase, such as tetrahydrofuran (THF) or an aqueous buffer.
- Calibration: Calibrate the system using narrow molecular weight PEG standards.

- **Sample Analysis:** Dissolve the sample in the mobile phase and inject it into the GPC system.
- **Data Analysis:** Determine the molecular weight and polydispersity index (PDI). For a discrete PEG, the PDI should be close to 1.0.

Applications in Bioconjugation

CH₂COOH-PEG6-CH₂COOH is a versatile crosslinker used to connect two molecules, often proteins, peptides, or small molecule drugs. The carboxylic acid groups can be activated (e.g., using EDC/NHS chemistry) to react with primary amines on the target molecules.



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Figure 4: Generalized Bioconjugation Workflow

The use of a discrete PEG linker like **CH₂COOH-PEG₆-CH₂COOH** ensures uniformity in the final conjugate, which is critical for therapeutic applications where batch-to-batch consistency is required. The PEG spacer itself can improve the solubility and stability of the conjugated molecules and reduce their immunogenicity.

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